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Compound of Interest

Compound Name: CH 275

Cat. No.: B15603759 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance

Comparison

This guide provides a comparative analysis of the class I histone deacetylase (HDAC) inhibitor,

MS-275 (also known as Entinostat or SNDX-275), across various cancer cell lines. The data

presented is compiled from multiple studies to offer a comprehensive overview of its anti-

cancer properties, supported by detailed experimental protocols and visual representations of

its mechanism of action.

Performance Summary of MS-275 Across Various
Cancer Cell Lines
MS-275 has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide

range of cancer cell lines. Its efficacy is often dose-dependent, with lower concentrations

typically inducing cell cycle arrest and differentiation, while higher concentrations lead to

apoptosis.[1] The tables below summarize the half-maximal inhibitory concentration (IC50) and

observed effects of MS-275 in different cancer models.
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Cell Line Cancer Type IC50 Key Effects

HCT116 Colorectal Carcinoma

Not explicitly stated,

but effective at 5-20

µM

Suppresses cell

proliferation and

viability, induces

mitochondria-

mediated intrinsic

apoptosis and

autophagy initiation

through ROS

accumulation.[2]

HCT8 Colorectal Carcinoma

Not explicitly stated,

but effective at 5-20

µM

Reduces cell viability

in a dose- and time-

dependent manner,

promotes

mitochondria-

mediated intrinsic

apoptosis.[2]

FHC
Normal Colon

Epithelial
Higher than CRC cells

Lower cytotoxicity

compared to

colorectal cancer cell

lines.[2]

TC32 Pediatric Solid Tumor 100 nM
Inhibition of DNA

synthesis.[3]

SK-N-AS Pediatric Solid Tumor 660 nM
Inhibition of DNA

synthesis.[3]

TC71 Pediatric Solid Tumor 1000 nM
Inhibition of DNA

synthesis.[3]

D283 Medulloblastoma 50 nM
Inhibition of DNA

synthesis.[3]

U937 Leukemia
~1 µM (for

differentiation)

Induces p21-mediated

growth arrest and

differentiation at low

concentrations.[1]
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HL-60 Leukemia Not specified
Dose-dependent

effects.[1]

K562 Leukemia Not specified
Dose-dependent

effects.[1]

Jurkat Leukemia Not specified
Dose-dependent

effects.[1]

Various HCC cells
Hepatocellular

Carcinoma
Not specified

Suppresses cell

growth by inducing

G0/G1 cell cycle

arrest without

triggering apoptosis at

lower doses,

promotes hepatocyte-

like differentiation.[4]

A2780 Ovarian Cancer

41.5 nM - 4.71 µM

(range across multiple

lines)

Inhibits proliferation.

[5]

Calu-3 Lung Cancer

41.5 nM - 4.71 µM

(range across multiple

lines)

Inhibits proliferation.

[5]

HT-29 Colorectal Cancer

41.5 nM - 4.71 µM

(range across multiple

lines)

Inhibits proliferation.

[5]

Mechanism of Action of MS-275
MS-275 is a selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1

and HDAC3.[5] By inhibiting these enzymes, MS-275 leads to an accumulation of acetylated

histones, which alters chromatin structure and modulates the expression of various genes

involved in cell cycle regulation, differentiation, and apoptosis.

A key mechanism of action involves the induction of the cyclin-dependent kinase inhibitor p21

(CIP1/WAF1).[1] This leads to cell cycle arrest, primarily in the G0/G1 phase, and can promote
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differentiation in certain cancer cells.[1][4]

Furthermore, at higher concentrations, MS-275 can induce apoptosis through the generation of

reactive oxygen species (ROS).[1] This increase in intracellular ROS leads to mitochondrial

dysfunction, characterized by the loss of mitochondrial membrane potential and the release of

cytochrome c into the cytosol.[1] This cascade of events ultimately activates caspases and

leads to programmed cell death.[1] In colorectal cancer cells, a novel compound referred to as

"compound 275#" has also been shown to induce mitochondria-mediated apoptosis via ROS

accumulation.[2]
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Caption: Signaling pathway of MS-275 leading to cell cycle arrest, differentiation, and

apoptosis.

Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
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Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the effect of compounds on the proliferation

and viability of cancer cells.[2]

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate

for 24 hours to allow for attachment.

Treatment: Treat the cells with various concentrations of MS-275 (or a vehicle control, e.g.,

DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the relative cell viability as a percentage of the vehicle-treated

control cells.

Colony Formation Assay
This assay assesses the long-term proliferative potential of cells after treatment.[2]

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

Treatment: Treat the cells with different concentrations of MS-275 for 24 hours.

Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days,

allowing colonies to form.

Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.1%

crystal violet for 20 minutes.

Quantification: Wash the plates with water, air dry, and count the number of colonies

(typically defined as clusters of ≥50 cells).
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Apoptosis Analysis by Flow Cytometry (Annexin V/PI
Staining)
This method quantifies the percentage of apoptotic cells.[2]

Cell Treatment: Treat cells with the desired concentrations of MS-275 for a specified time

(e.g., 24 or 48 hours).

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and

Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room

temperature.

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-

negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are

late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.

Cell Treatment: Treat cells with MS-275 for the desired duration.

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at

-20°C.

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and

RNase A. Incubate for 30 minutes at 37°C.

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine

the percentage of cells in the G0/G1, S, and G2/M phases.
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Caption: General experimental workflow for in vitro evaluation of MS-275 in cancer cell lines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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